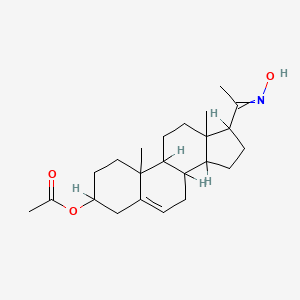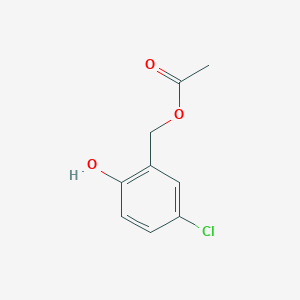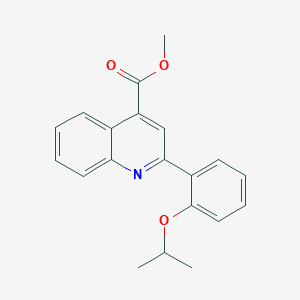![molecular formula C14H14N2O3S B5858219 2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
2-[methyl(phenylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[methyl(phenylsulfonyl)amino]benzamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 296.36 g/mol. This compound is widely used in various research applications due to its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent. In Additionally, we will list future directions for research on this compound.
科学研究应用
MPA has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of MPA is in the field of cancer research. Studies have shown that MPA can inhibit the activity of certain enzymes, such as DNA topoisomerase IIα and histone deacetylases, which are involved in the proliferation of cancer cells. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
In addition to its use in cancer research, MPA has also been studied for its potential therapeutic effects in other diseases, such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. Studies have shown that MPA can inhibit the activity of certain enzymes involved in the pathogenesis of these diseases, leading to a reduction in inflammation and neurodegeneration.
作用机制
The mechanism of action of MPA is primarily based on its ability to inhibit the activity of certain enzymes. Specifically, MPA can bind to the active site of enzymes, such as DNA topoisomerase IIα and histone deacetylases, and prevent their activity. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. In addition, MPA can also inhibit the activity of enzymes involved in the pathogenesis of other diseases, leading to a reduction in inflammation and neurodegeneration.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA are primarily related to its ability to inhibit the activity of certain enzymes. Studies have shown that MPA can lead to a reduction in tumor growth and the induction of apoptosis in cancer cells. Additionally, MPA can also lead to a reduction in inflammation and neurodegeneration in other diseases, such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using MPA in lab experiments is its ability to inhibit the activity of certain enzymes with high specificity. This specificity can lead to a reduction in off-target effects and an increase in the accuracy of the results. Additionally, MPA is relatively easy to synthesize and can be obtained in high yields, making it a cost-effective compound for research purposes.
However, there are also limitations to using MPA in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that MPA can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments. Additionally, MPA can also have off-target effects on other enzymes, which can lead to inaccurate results.
未来方向
There are several future directions for research on MPA. One potential direction is to explore the use of MPA in combination with other therapeutic agents for the treatment of cancer and other diseases. Studies have shown that MPA can enhance the efficacy of certain chemotherapeutic agents, leading to a reduction in tumor growth and an increase in survival rates.
Another potential direction is to explore the use of MPA in the development of new therapeutic agents. Studies have shown that MPA can serve as a scaffold for the development of new compounds with improved efficacy and reduced toxicity.
Conclusion
In conclusion, MPA is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It can inhibit the activity of certain enzymes, leading to a reduction in tumor growth and the induction of apoptosis in cancer cells. Additionally, MPA can also lead to a reduction in inflammation and neurodegeneration in other diseases, such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. While there are limitations to using MPA in lab experiments, its potential as a therapeutic agent and its cost-effectiveness make it a promising compound for future research.
合成方法
MPA can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with methyl phenyl sulfone in the presence of a base catalyst. The resulting intermediate is then treated with hydrochloric acid and sodium nitrite to form the final product, MPA. The synthesis of MPA is relatively simple and can be achieved with high yields, making it a cost-effective compound for research purposes.
属性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-16(13-10-6-5-9-12(13)14(15)17)20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPACXAFYDJZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)

![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)





![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
